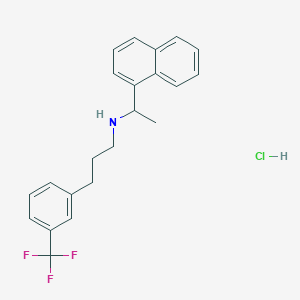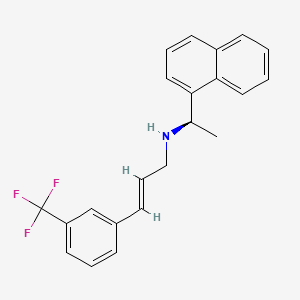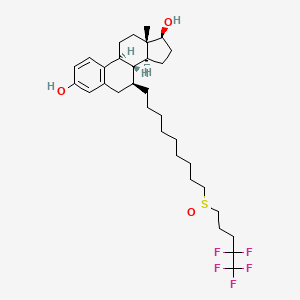
Fulvestrant, 7beta-
Vue d'ensemble
Description
Fulvestrant, also known as 7beta-Fulvestrant, is an estrogen receptor antagonist used to treat hormone-receptor (HR) positive, human epidermal growth factor receptor 2 (HER2)-negative advanced breast cancer in postmenopausal women who have not been previously treated with other medicines . It is a selective estrogen receptor degrader (SERD) and works by binding to the estrogen receptor and destabilizing it, causing the cell’s normal protein degradation processes to destroy it .
Synthesis Analysis
The synthesis of Fulvestrant involves complex chemical reactions. A study by Thirupathi Dongala et al. provides a detailed analysis of the chromatographic separation of fulvestrant . The study also discusses the system suitability parameters and the method’s sensitivity.Molecular Structure Analysis
Fulvestrant is a steroidal 7α-alkylsulfinyl analog of 17β-estradiol . Its molecular formula is C32H47F5O3S . The molecule contains a total of 91 bonds, including 44 non-H bonds, 7 multiple bonds, 14 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 sulfoxide .Chemical Reactions Analysis
Fulvestrant binds to estrogen receptors present in cancer cells and achieves its anti-estrogen effects through two separate mechanisms . First, fulvestrant binds to the receptors and downregulates them so that estrogen is no longer able to bind to these receptors .Physical And Chemical Properties Analysis
Fulvestrant is a steroidal 7α-alkylsulfinyl analog of 17β-estradiol . Its molecular formula is C32H47F5O3S . The molecule contains a total of 91 bonds, including 44 non-H bonds, 7 multiple bonds, 14 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 sulfoxide .Applications De Recherche Scientifique
Breast Cancer Treatment
Specific Scientific Field
Oncology and breast cancer research.
Summary of the Application
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor-positive (ER+) metastatic breast cancer. It acts by binding to the estrogen receptor (ER) and promoting its degradation, leading to decreased ER signaling.
Experimental Procedures
Results and Outcomes
- Clinical Efficacy : Fulvestrant has demonstrated efficacy in ER+ breast cancer, often used as second-line or later therapy after progression on other endocrine treatments .
Neoadjuvant Therapy
Specific Scientific Field
Surgical oncology and neoadjuvant treatment.
Summary of the Application
Fulvestrant is investigated as a neoadjuvant therapy before surgery to shrink tumors and improve surgical outcomes.
Experimental Procedures
- Pre-Surgery Administration : Patients receive fulvestrant (500 mg IM) along with anastrozole (1 mg/day) for 14 to 21 days before surgery .
Results and Outcomes
Endocrine Therapy Resistance Mechanisms
Specific Scientific Field
Molecular biology and cancer resistance mechanisms.
Summary of the Application
Researchers study fulvestrant resistance mechanisms to improve treatment strategies.
Experimental Procedures
Results and Outcomes
Safety And Hazards
Fulvestrant should be used with caution. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge . It may cause harm to breast-fed children and is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
(7S,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26+,27-,28-,29+,30-,41?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUXBMIQPBEWFH-MSCODYEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193748 | |
| Record name | 7beta-Fulvestrant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fulvestrant, 7beta- | |
CAS RN |
407577-53-1 | |
| Record name | Fulvestrant, 7beta- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407577531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7beta-Fulvestrant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FULVESTRANT, 7.BETA.- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8HA5DT6RS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/no-structure.png)
![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)
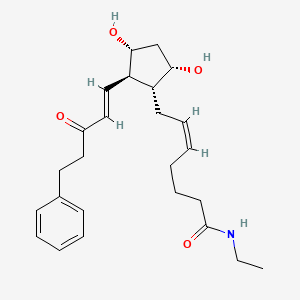
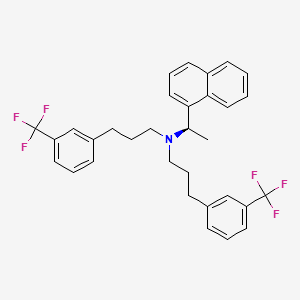


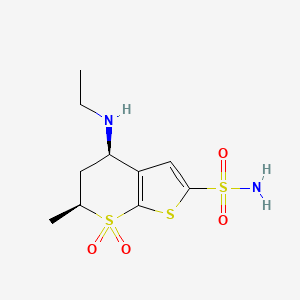
![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)

